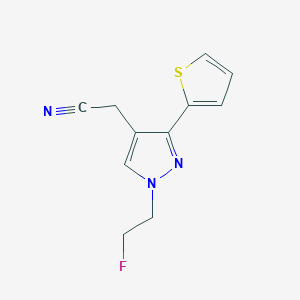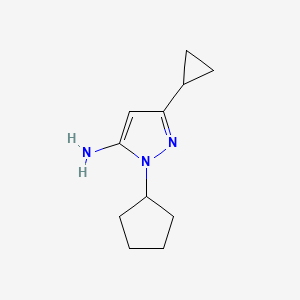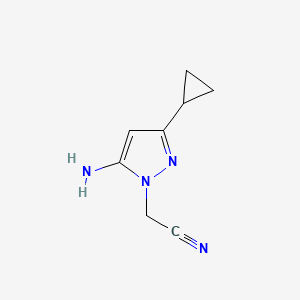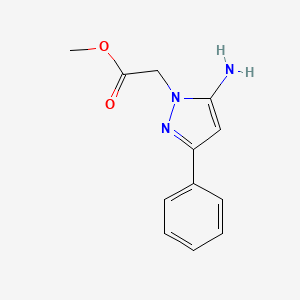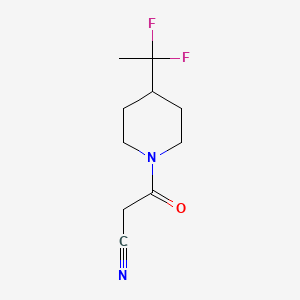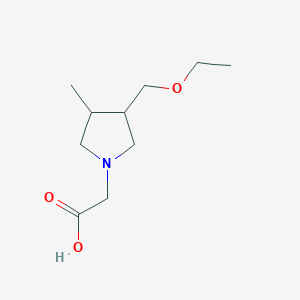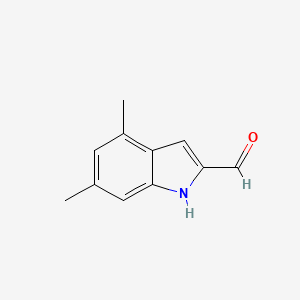
4,6-dimetil-1H-indol-2-carbaldehído
Descripción general
Descripción
4,6-dimethyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-dimethyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dimethyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han mostrado una actividad antiviral significativa. Por ejemplo, el compuesto metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato mostró actividad inhibitoria contra la influenza A .
Actividad antiinflamatoria
Se ha encontrado que los derivados del indol poseen propiedades antiinflamatorias, que podrían ser beneficiosas en el tratamiento de diversas enfermedades inflamatorias .
Actividad anticancerígena
Los derivados del indol se han utilizado en el tratamiento de células cancerosas. La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas ha atraído una atención creciente en los últimos años .
Actividad anti-VIH
Los derivados del indol han mostrado potencial en el tratamiento del VIH. Se sintetizaron derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno y se examinó su actividad anti-VIH .
Actividad antioxidante
Los derivados del indol han demostrado propiedades antioxidantes, que podrían ser beneficiosas para combatir los trastornos relacionados con el estrés oxidativo .
Actividad antimicrobiana
Los derivados del indol han mostrado propiedades antimicrobianas, que podrían ser útiles en el tratamiento de diversas infecciones microbianas .
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen propiedades antituberculosas, que podrían ser beneficiosas en el tratamiento de la tuberculosis .
Actividad antidiabética
Los derivados del indol han mostrado potencial en el tratamiento de la diabetes, lo que indica su posible uso en fármacos antidiabéticos .
Mecanismo De Acción
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds have been found to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility .
Result of Action
The result of the action of 4,6-Dimethyl-1H-indole-2-carbaldehyde is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1 .
Análisis Bioquímico
Cellular Effects
4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function . The exact effects of 4,6-dimethyl-1H-indole-2-carbaldehyde on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 4,6-dimethyl-1H-indole-2-carbaldehyde involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-1H-indole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4,6-dimethyl-1H-indole-2-carbaldehyde may result in altered cellular responses, which are important considerations for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of 4,6-dimethyl-1H-indole-2-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4,6-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of 4,6-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of 4,6-dimethyl-1H-indole-2-carbaldehyde is important for optimizing its use in biomedical applications.
Subcellular Localization
4,6-Dimethyl-1H-indole-2-carbaldehyde’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
Propiedades
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



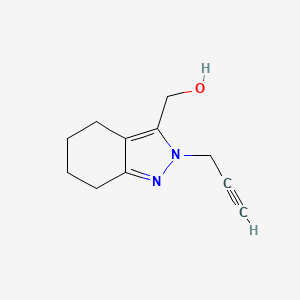
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)

